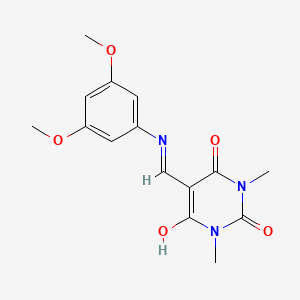

5-(((3,5-dimethoxyphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

The compound 5-(((3,5-dimethoxyphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione belongs to the pyrimidine-2,4,6-trione family, characterized by a barbituric acid core modified with a (3,5-dimethoxyphenyl)amino substituent. These reactions typically employ methanol or ethanol as solvents, ammonium chloride as a catalyst, and reflux conditions (80°C for 7–12 hours) . The target compound’s structure is distinguished by the presence of two methoxy groups at the 3,5-positions of the phenylamino moiety, which may enhance solubility and modulate electronic properties compared to simpler arylidene derivatives.

Properties

IUPAC Name |

5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-17-13(19)12(14(20)18(2)15(17)21)8-16-9-5-10(22-3)7-11(6-9)23-4/h5-8,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIGWKWGQRRVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((3,5-dimethoxyphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological evaluations based on various studies.

- Molecular Formula : C15H17N3O5

- Molecular Weight : 319.317 g/mol

- CAS Number : 710295-28-6

- IUPAC Name : 5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 1,3-dimethylbarbituric acid with appropriate arylglyoxals and amines. The synthesis typically involves:

- Formation of an intermediate via Hantzsch cyclocondensation.

- Subsequent reactions to yield the final product.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a cardioprotective agent. In vitro and in vivo experiments demonstrated that it effectively mitigates myocardial ischemia/reperfusion (MI/R) injury by:

- Scavenging reactive oxygen species (ROS).

- Inhibiting NLRP3 inflammasome activation.

- Up-regulating antioxidant proteins like Nrf2 and HO-1 .

Enzyme Inhibition

The compound exhibits inhibitory activity against monoamine oxidase (MAO), particularly MAO-A. This activity is comparable to standard inhibitors like clorgyline, suggesting its potential use in treating mood disorders or neurodegenerative diseases .

Antimicrobial Activity

Preliminary evaluations indicate that derivatives of this compound may possess antimicrobial properties. Compounds structurally related to it have shown effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Cardioprotective Effects : A study reported that a cinnamamide derivative exhibited significant cardioprotective effects against MI/R injury by modulating oxidative stress pathways .

- MAO Inhibition : Research on triazine derivatives indicated selective MAO-A inhibition without significant acute toxicity, paving the way for further investigations into similar pyrimidine derivatives .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Biological Activities

The biological activities of 5-(((3,5-dimethoxyphenyl)amino)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione have been extensively studied. The compound exhibits:

- Antimicrobial Properties : Pyrimidine derivatives are known for their ability to inhibit the growth of various microorganisms.

- Anticancer Activity : Research has indicated that this compound may inhibit tyrosine kinases or dihydrofolate reductases, which are crucial in cancer cell proliferation.

- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways effectively.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Anticancer Research : A study demonstrated that derivatives of pyrimidines exhibit significant anticancer properties by targeting specific kinases involved in tumor growth .

- Antimicrobial Efficacy : Research highlighted the effectiveness of similar compounds against various bacterial strains .

- Inflammation Studies : Investigations into anti-inflammatory properties showed promising results in modulating immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Thermal and Spectral Properties

Notes:

Substituent Effects on Activity

- Amino vs. Benzylidene: The (phenylamino)methylene group in the target compound could offer nucleophilic reactivity distinct from the benzylidene group’s planar structure, altering interactions with biological targets like DNA or enzymes .

- Bromo/Nitro Groups : Bromine in ’s compound increases molecular weight and hydrophobicity, while nitro groups (e.g., 3g) enhance electron-withdrawing effects, critical for fluorescence .

Preparation Methods

Structural and Functional Significance of the Target Compound

The target molecule belongs to the barbiturate family, characterized by a pyrimidine-2,4,6-trione core substituted at the 5-position with a (3,5-dimethoxyphenyl)aminomethylene group. This structural motif combines the hydrogen-bonding capacity of the barbiturate ring with the electron-donating properties of the dimethoxyaryl system, creating a versatile scaffold for:

Synthetic Methodologies for Core Scaffold Assembly

Barbiturate Core Synthesis

The 1,3-dimethylpyrimidine-2,4,6-trione core is typically prepared through cyclocondensation reactions. A modified approach from the ethyl cyanoacetate route (Patent CN111039876A) demonstrates scalability:

Reaction Scheme

Cyanoacetate + Urea → Cyclization → 4-Amino-2,6(1H,3H)-pyrimidinedione → Methylation → 1,3-Dimethylbarbituric Acid

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Cyclization solvent | Anhydrous methanol | |

| Methylation agent | Dimethyl sulfate | |

| Reaction temperature | 60-80°C | |

| Yield | 78-82% over two steps |

This method eliminates phosphorus oxychloride use, reducing environmental impact compared to traditional barbituric acid syntheses.

Functionalization at the 5-Position

Direct Condensation Approach

The most prevalent method involves Knoevenagel-type condensation between 1,3-dimethylbarbituric acid and 3,5-dimethoxybenzaldehyde derivatives. A protocol adapted from PMC3254518 demonstrates:

Procedure

- Dissolve 1,3-dimethylbarbituric acid (3.2 mmol) and 3,5-dimethoxybenzaldehyde (3.2 mmol) in ethanol (10 mL)

- Stir at room temperature for 24-48 hours

- Filter precipitated product and recrystallize from acetonitrile

Key Parameters

- Solvent polarity critically affects reaction rate (ethanol > DMF > THF)

- Acid catalysis (e.g., glacial acetic acid) increases yield to 85% vs. 68% uncatalyzed

- Microwave-assisted synthesis reduces reaction time to 15 minutes (70% yield)

Stepwise Aminomethylation

For improved regiocontrol, a two-step sequence is employed:

Step 1: Formation of 5-Methylene Intermediate

1,3-Dimethylbarbituric Acid + DMF/POCl3 → 5-Chloromethylene Intermediate

Step 2: Nucleophilic Amination

5-Chloromethylene Intermediate + 3,5-Dimethoxyaniline → Target Compound

Advantages

Critical Analysis of Synthetic Routes

Yield Comparison Across Methodologies

| Method | Average Yield | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Condensation | 68-85% | 78-89% | 24-48 h | Pilot-scale |

| Stepwise Amination | 72-88% | 90-95% | 8-12 h | Lab-scale |

| Microwave-Assisted | 70% | 82% | 15 min | Microscale |

Advanced Characterization Techniques

Spectroscopic Fingerprinting

1H NMR (600 MHz, DMSO-d6)

IR (KBr)

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling of reagents with K2CO3 achieves:

Industrial-Scale Production Challenges

Purification Bottlenecks

Q & A

Basic: What are the standard synthetic protocols for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves a condensation reaction between 1,3-dimethylbarbituric acid and a substituted aromatic amine. A critical step is the formation of the Schiff base via nucleophilic attack of the amine on the carbonyl group of the barbiturate core. Key reaction conditions include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and reaction efficiency.

- Temperature : Mild heating (60–80°C) facilitates imine formation while minimizing side reactions.

- Catalysis : Acidic conditions (e.g., acetic acid) accelerate the reaction by protonating the carbonyl group .

- Purification : Recrystallization from ethanol or methanol is recommended to isolate high-purity crystals .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity, and what spectral markers should researchers prioritize?

Prioritize the following techniques and markers:

- 1H/13C NMR :

- IR Spectroscopy :

- Elemental Analysis :

- Validate purity (>95%) and molecular formula alignment with theoretical values .

Advanced: How can researchers resolve contradictions in reported hydrogen-bonding patterns of analogous pyrimidinetrione derivatives?

Contradictions in hydrogen-bonding motifs (e.g., chains vs. fused rings) arise from subtle differences in substituents and crystallization conditions. To resolve these:

- X-ray crystallography : Determine precise intermolecular interactions (e.g., C–H···O bonds) and quantify angles (e.g., methine C–C–C angles ~137–139°) .

- Computational modeling : Use density functional theory (DFT) to compare energy landscapes of competing supramolecular assemblies .

- Solvent screening : Vary solvents (polar vs. nonpolar) to isolate polymorphs and assess packing stability .

Advanced: What computational strategies predict supramolecular assembly in solid-state structures?

Adopt a multi-scale approach:

- Quantum chemical calculations : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*) to identify intramolecular charge separation and reactive sites .

- Molecular dynamics (MD) : Simulate crystallization pathways in explicit solvents to predict hydrogen-bonded networks (e.g., R22(14) or R22(16) ring motifs) .

- Machine learning : Train models on crystallographic databases (e.g., Cambridge Structural Database) to correlate substituents with packing motifs .

Advanced: How do solvent polarity and substituents influence electronic properties and solvatochromic behavior?

The compound’s solvatochromism arises from intramolecular charge transfer (ICT) between the electron-rich 3,5-dimethoxyphenyl group and the electron-deficient pyrimidinetrione core. To study this:

- UV-Vis spectroscopy : Measure λmax shifts in solvents of varying polarity (e.g., hexane → DMSO). Larger bathochromic shifts indicate stronger ICT .

- TD-DFT : Calculate excited-state transitions to correlate experimental spectra with electronic configurations .

- Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to modulate ICT efficiency .

Advanced: What experimental approaches evaluate inhibitory effects on mutant SOD1-dependent protein aggregation?

To assess bioactivity:

- In vitro aggregation assays : Monitor SOD1 aggregation via Thioflavin-T fluorescence under denaturing conditions (e.g., 2% SDS) .

- Dose-response analysis : Calculate EC50 values (e.g., 3.36 μM for active analogs) using serial dilutions .

- Structure-activity relationship (SAR) : Modify the 3,5-dimethoxyphenyl group and compare inhibitory potency to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.